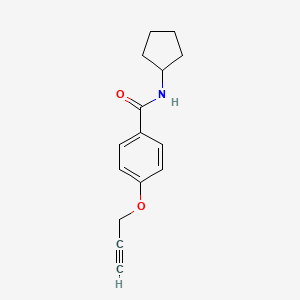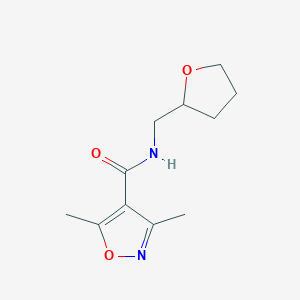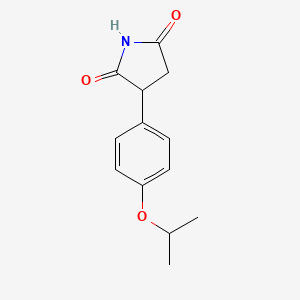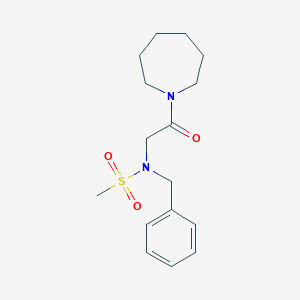
N-cyclopentyl-4-(2-propyn-1-yloxy)benzamide
Overview
Description
N-cyclopentyl-4-(2-propyn-1-yloxy)benzamide, also known as CPPB, is a selective positive allosteric modulator of the metabotropic glutamate receptor subtype 5 (mGluR5). It has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.
Scientific Research Applications
N-cyclopentyl-4-(2-propyn-1-yloxy)benzamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to have anxiolytic, antidepressant, and antipsychotic effects in animal models. N-cyclopentyl-4-(2-propyn-1-yloxy)benzamide has also been studied for its potential use in the treatment of drug addiction, as it has been shown to reduce drug-seeking behavior in animal models.
Mechanism of Action
N-cyclopentyl-4-(2-propyn-1-yloxy)benzamide is a selective positive allosteric modulator of the mGluR5 receptor. It binds to a site on the receptor that is distinct from the glutamate binding site and enhances the activity of the receptor. The mGluR5 receptor is involved in the regulation of synaptic plasticity, which is important for learning and memory. The enhancement of mGluR5 activity by N-cyclopentyl-4-(2-propyn-1-yloxy)benzamide is thought to contribute to its therapeutic effects.
Biochemical and Physiological Effects:
N-cyclopentyl-4-(2-propyn-1-yloxy)benzamide has been shown to have a number of biochemical and physiological effects. It has been shown to increase the release of dopamine in the prefrontal cortex, which is thought to contribute to its antidepressant and anxiolytic effects. N-cyclopentyl-4-(2-propyn-1-yloxy)benzamide has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which is important for neuronal survival and synaptic plasticity. In addition, N-cyclopentyl-4-(2-propyn-1-yloxy)benzamide has been shown to reduce the expression of inflammatory cytokines, which are thought to contribute to the pathophysiology of various neurological and psychiatric disorders.
Advantages and Limitations for Lab Experiments
One advantage of N-cyclopentyl-4-(2-propyn-1-yloxy)benzamide is its selectivity for the mGluR5 receptor. This allows for the specific targeting of this receptor without affecting other receptors or neurotransmitter systems. However, one limitation of N-cyclopentyl-4-(2-propyn-1-yloxy)benzamide is its relatively short half-life, which can make it difficult to administer in animal studies. In addition, N-cyclopentyl-4-(2-propyn-1-yloxy)benzamide has poor solubility in aqueous solutions, which can also pose a challenge for its administration.
Future Directions
There are a number of future directions for the study of N-cyclopentyl-4-(2-propyn-1-yloxy)benzamide. One area of research is the potential use of N-cyclopentyl-4-(2-propyn-1-yloxy)benzamide in the treatment of neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. Another area of research is the potential use of N-cyclopentyl-4-(2-propyn-1-yloxy)benzamide in the treatment of autism spectrum disorders, as mGluR5 has been implicated in the pathophysiology of these disorders. Further research is also needed to optimize the synthesis and administration of N-cyclopentyl-4-(2-propyn-1-yloxy)benzamide for use in animal studies and potential clinical applications.
Conclusion:
In conclusion, N-cyclopentyl-4-(2-propyn-1-yloxy)benzamide is a selective positive allosteric modulator of the mGluR5 receptor that has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. Its mechanism of action involves the enhancement of mGluR5 activity, which is important for synaptic plasticity and learning and memory. N-cyclopentyl-4-(2-propyn-1-yloxy)benzamide has a number of biochemical and physiological effects, including the increase of dopamine release and the expression of BDNF. While there are some limitations to its use in animal studies, there are a number of future directions for the study of N-cyclopentyl-4-(2-propyn-1-yloxy)benzamide in the treatment of various neurological and psychiatric disorders.
properties
IUPAC Name |
N-cyclopentyl-4-prop-2-ynoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2/c1-2-11-18-14-9-7-12(8-10-14)15(17)16-13-5-3-4-6-13/h1,7-10,13H,3-6,11H2,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOPXXMVMHUXEAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOC1=CC=C(C=C1)C(=O)NC2CCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[(4-chlorobenzyl)thio]-4-(4-methoxyphenyl)-6-phenylnicotinonitrile](/img/structure/B4695648.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-bromo-4-ethoxybenzamide](/img/structure/B4695649.png)

![4-(4-chlorophenyl)-5-{[(2-methylbenzyl)thio]methyl}-4H-1,2,4-triazole-3-thiol](/img/structure/B4695657.png)
![2-({5-chloro-4-[(4-methylphenyl)sulfonyl]-1,3-thiazol-2-yl}thio)acetamide](/img/structure/B4695670.png)
![3-(3-methoxyphenyl)-N-[4-(trifluoromethoxy)phenyl]-5-isoxazolecarboxamide](/img/structure/B4695675.png)
![N,N,2-trimethyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B4695683.png)
![2-methyl-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B4695690.png)


![N-(3-methylphenyl)-2-{[(1-naphthylamino)carbonyl]amino}benzamide](/img/structure/B4695703.png)
![2-methoxy-N-methyl-5-({[2-(4-morpholinylcarbonyl)phenyl]amino}sulfonyl)benzamide](/img/structure/B4695714.png)
![4-[(5-chloro-2-thienyl)methyl]-N-(3-methylphenyl)-1-piperazinecarboxamide](/img/structure/B4695720.png)